2-(2,3-Dichloro-phenoxy)-propylamine
Description
2-(2,3-Dichloro-phenoxy)-propylamine is a substituted propylamine derivative featuring a phenoxy ring with chlorine atoms at the 2- and 3-positions. Its molecular structure combines a propylamine chain (CH₂CH₂CH₂NH₂) with a dichlorinated aromatic ether group, conferring unique physicochemical and biological properties.
Key properties inferred from structural analogs:
- Molecular formula: C₉H₁₀Cl₂NO
- Molecular weight: ~234.1 g/mol (calculated)
- Solubility: Likely polar aprotic solvent-soluble (e.g., DMF, DMSO) due to the amine and ether groups .
- Reactivity: The electron-withdrawing chlorine substituents on the phenoxy group may enhance electrophilic substitution resistance but reduce basicity compared to unsubstituted propylamine .
Properties
Molecular Formula |
C9H11Cl2NO |
|---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
2-(2,3-dichlorophenoxy)propan-1-amine |
InChI |
InChI=1S/C9H11Cl2NO/c1-6(5-12)13-8-4-2-3-7(10)9(8)11/h2-4,6H,5,12H2,1H3 |
InChI Key |
VKGSHPYPOHHBLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)OC1=C(C(=CC=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichloro-phenoxy)-propylamine typically involves the reaction of 2,3-dichlorophenol with an appropriate propylamine derivative. One common method includes the nucleophilic substitution reaction where 2,3-dichlorophenol reacts with 3-chloropropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichloro-phenoxy)-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy-propylamines .
Scientific Research Applications
2-(2,3-Dichloro-phenoxy)-propylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 2-(2,3-Dichloro-phenoxy)-propylamine involves its interaction with specific molecular targets and pathways. In cancer research, it has been shown to induce apoptosis by down-regulating anti-apoptotic proteins such as Bcl-XL, leading to programmed cell death in cancer cells . The compound’s ability to disrupt cellular processes makes it a valuable tool in studying cell biology and developing new treatments.
Comparison with Similar Compounds
Structural and Functional Differences
- Substituent Effects: Chlorine vs. Methyl Groups: The 2,3-dichloro substitution in the target compound increases electronegativity and lipophilicity compared to [3-(2,6-dimethylphenoxy)propyl]methylamine, which has electron-donating methyl groups. This may enhance membrane permeability in biological systems .
Physicochemical Properties :
- The dichloro-substituted compound is expected to have a higher boiling point (~250–300°C estimated) than unsubstituted propylamine (48°C) due to increased molecular weight and polarity .
- Solubility in water is likely lower than propylamine but higher than fully aromatic analogs due to the amine group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
